N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Description
“N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound. It is an important boronic acid derivative . The empirical formula of this compound is C13H19BN2O2 .
Synthesis Analysis
This compound can be obtained by a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.11 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis. It is particularly useful in the Suzuki-Miyaura coupling , a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The boronic ester moiety of the compound allows for the creation of new bonds with various organic fragments, facilitating the synthesis of complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, the compound serves as an intermediate in the synthesis of various drug molecules. Its ability to undergo transformations into a broad range of functional groups makes it an essential component in the development of new medications .
Agrochemical Development
The boronic ester is used in the development of agrochemicals. Its reactivity can be harnessed to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Dyestuff Production
In the production of dyestuffs, this compound is utilized as an intermediate. It helps in the synthesis of colorants used in various industries, including textiles and inks .
Material Science
The compound’s boronic ester group is instrumental in material science, where it is used to modify the surface properties of materials or create new polymeric structures with specific characteristics .
Catalysis
It finds application in catalysis, particularly in reactions that require the formation or breaking of carbon-boron bonds. Its stability and reactivity make it a suitable agent for catalytic processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent to detect or quantify other substances. Its specific reactivity patterns enable it to be used in various analytical techniques .
Environmental Science
Lastly, in environmental science, the compound can be applied in the study of pollutant degradation or the synthesis of environmentally friendly materials. Its versatility in chemical reactions makes it a valuable tool for environmental remediation efforts .
properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUDGRKLRQDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675244 |
Source
|
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
CAS RN |
1218789-33-3 |
Source
|
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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